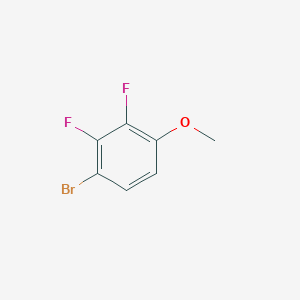

1-Bromo-2,3-difluoro-4-methoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-2,3-difluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMFIPVRFWZDPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20616581 | |

| Record name | 1-Bromo-2,3-difluoro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20616581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406482-22-2 | |

| Record name | 1-Bromo-2,3-difluoro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20616581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,3-difluoroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromo-2,3-difluoro-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 1-bromo-2,3-difluoro-4-methoxybenzene, a halogenated aromatic compound with potential applications in pharmaceutical and materials science research. Due to the limited availability of a direct, documented synthesis for this specific molecule, this guide outlines a robust and logical two-step approach starting from the commercially available intermediate, 2,3-difluoro-4-nitroanisole. The methodologies presented are based on well-established and reliable chemical transformations, with protocols adapted from analogous reactions reported in the scientific literature.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved in two sequential steps: the reduction of a nitro group followed by a Sandmeyer reaction to introduce the bromine atom. This pathway is advantageous as it utilizes a readily available starting material and employs high-yielding and well-understood reactions.

Experimental Protocols

Step 1: Synthesis of 2,3-Difluoro-4-methoxyaniline via Reduction of 2,3-Difluoro-4-nitroanisole

This procedure details the reduction of the nitro group of 2,3-difluoro-4-nitroanisole to an amine functionality using tin(II) chloride. This method is a classic and effective way to reduce aromatic nitro compounds.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2,3-Difluoro-4-nitroanisole | 189.12 | 10.0 g | 52.9 |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 35.8 g | 158.7 |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | 50 mL | - |

| Ethanol (EtOH) | 46.07 | 100 mL | - |

| Sodium hydroxide (NaOH) | 40.00 | As needed | - |

| Ethyl acetate (EtOAc) | 88.11 | As needed | - |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-difluoro-4-nitroanisole (10.0 g, 52.9 mmol) in ethanol (100 mL).

-

To this solution, add tin(II) chloride dihydrate (35.8 g, 158.7 mmol).

-

Carefully add concentrated hydrochloric acid (50 mL) portion-wise to the stirred mixture. The reaction is exothermic.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium hydroxide until the pH is approximately 8-9. A precipitate of tin salts will form.

-

Extract the aqueous slurry with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude 2,3-difluoro-4-methoxyaniline. The product can be purified further by column chromatography if necessary.

Expected Yield: Based on similar reductions of nitroaromatic compounds, the expected yield is in the range of 85-95%.

Step 2: Synthesis of this compound via Sandmeyer Reaction

This protocol describes the conversion of the amino group of 2,3-difluoro-4-methoxyaniline to a bromo group using the Sandmeyer reaction. This reaction proceeds via a diazonium salt intermediate.[1][2][3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2,3-Difluoro-4-methoxyaniline | 159.14 | 8.0 g | 50.3 |

| 48% Hydrobromic Acid (HBr) | 80.91 | 40 mL | - |

| Sodium nitrite (NaNO₂) | 69.00 | 3.8 g | 55.3 |

| Copper(I) bromide (CuBr) | 143.45 | 1.4 g | 10.1 |

| Water (H₂O) | 18.02 | As needed | - |

| Diethyl ether (Et₂O) | 74.12 | As needed | - |

| Saturated sodium bicarbonate (NaHCO₃) | 84.01 | As needed | - |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | As needed | - |

Procedure:

-

Diazotization:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2,3-difluoro-4-methoxyaniline (8.0 g, 50.3 mmol) in 48% hydrobromic acid (40 mL).

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (3.8 g, 55.3 mmol) in water (10 mL).

-

Add the sodium nitrite solution dropwise to the aniline solution while maintaining the temperature between 0-5 °C. Stir vigorously during the addition.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate 500 mL flask, dissolve copper(I) bromide (1.4 g, 10.1 mmol) in 48% hydrobromic acid (20 mL).

-

Cool the CuBr solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cold CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Heat the mixture to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 75 mL).

-

Combine the organic extracts and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL) to neutralize any remaining acid, and finally with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

-

Expected Yield: The Sandmeyer bromination of substituted anilines typically provides yields ranging from 60% to 80%.[4][5]

Summary of Quantitative Data

The following table summarizes the key quantitative data for the proposed synthesis of this compound.

| Step | Starting Material | Product | Key Reagents | Solvent | Temp. (°C) | Time (h) | Est. Yield (%) |

| 1 | 2,3-Difluoro-4-nitroanisole | 2,3-Difluoro-4-methoxyaniline | SnCl₂·2H₂O, HCl | Ethanol | 80-90 | 2-3 | 85-95 |

| 2 | 2,3-Difluoro-4-methoxyaniline | This compound | NaNO₂, CuBr, HBr | Water | 0-60 | 3-4 | 60-80 |

This guide provides a viable and detailed synthetic route to this compound for research and development purposes. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

An In-depth Technical Guide to 1-Bromo-2,3-difluoro-4-methoxybenzene (CAS 406482-22-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3-difluoro-4-methoxybenzene is a halogenated and methoxy-substituted aromatic compound with significant potential as a versatile building block in organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom for facile cross-coupling reactions and fluorine and methoxy groups to modulate physicochemical and pharmacokinetic properties, makes it an attractive starting material for the synthesis of novel bioactive molecules.

The strategic placement of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.[1][2] Similarly, the methoxy group can influence a molecule's conformation and hydrogen bonding capabilities, impacting its interaction with biological targets.[3][4] This guide provides a comprehensive overview of the known properties, synthetic considerations, and potential applications of this compound, serving as a valuable resource for researchers leveraging this compound in their synthetic endeavors.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 406482-22-2 | [5] |

| Molecular Formula | C₇H₅BrF₂O | [5] |

| Molecular Weight | 223.01 g/mol | [5] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 203.2 °C at 760 mmHg | [5] |

| Density | 1.615 g/cm³ | [5] |

| Flash Point | 91.1 °C | [5] |

| Solubility | Sparingly soluble in water | [5] |

Synthesis and Reactivity

Representative Synthetic Protocol: Electrophilic Bromination

This generalized protocol describes the bromination of 2,3-difluoroanisole, a likely precursor to this compound.

Materials:

-

2,3-Difluoroanisole

-

N-Bromosuccinimide (NBS)

-

Acetic acid or other suitable solvent

-

Sodium bisulfite solution

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dichloromethane or other suitable extraction solvent

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 2,3-difluoroanisole (1.0 equivalent) in a suitable solvent such as acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or GC-MS.

-

Quench the reaction by adding a saturated aqueous solution of sodium bisulfite to consume any unreacted bromine.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 2. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

- 5. Page loading... [guidechem.com]

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2,3-difluoro-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 1-Bromo-2,3-difluoro-4-methoxybenzene. The information is presented to be a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and material science, where this compound may serve as a critical building block or intermediate. This document adheres to stringent data presentation and visualization standards to ensure clarity and ease of use for a technical audience.

Core Physical and Chemical Properties

This compound is a halogenated aromatic ether. Its chemical structure, featuring a benzene ring substituted with a bromine atom, two fluorine atoms, and a methoxy group, imparts specific physical and chemical characteristics relevant to its application in organic synthesis.

Summary of Physical Properties

The following table summarizes the key quantitative physical data available for this compound.

| Property | Value |

| CAS Number | 406482-22-2 |

| Chemical Formula | C₇H₅BrF₂O |

| Molecular Weight | 223.017 g/mol |

| Appearance | Colorless liquid with a faint, sweet odor |

| Boiling Point | 203.2 °C at 760 mmHg |

| Density | 1.615 g/cm³ |

| Flash Point | 91.1 °C |

| Solubility | Sparingly soluble in water |

Experimental Protocols

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[1][2] A common and efficient method for determining the boiling point of a small quantity of liquid is the capillary method.[2][3][4]

Materials:

-

Thiele tube or melting point apparatus with a heating block[3]

-

Thermometer

-

Small test tube (fusion tube)[3]

-

Sample of the organic liquid

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Stand and clamps

Procedure:

-

A small amount of the liquid sample is placed into the fusion tube.[3]

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.[3]

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (like mineral oil) or into the heating block of a melting point apparatus.[3]

-

The apparatus is heated slowly and uniformly.[3]

-

As the temperature rises, air trapped in the capillary tube will slowly be expelled.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted; this is the boiling point of the liquid.[3]

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[1]

Determination of Density of a Liquid

The density of a substance is its mass per unit volume. For a liquid, this can be determined by measuring the mass of a known volume.[5][6]

Materials:

-

Analytical balance

-

Graduated cylinder or pycnometer (for higher accuracy)[5]

-

Thermometer

-

Sample of the liquid

Procedure:

-

The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.[6]

-

A specific volume of the liquid is carefully transferred into the measuring vessel. The volume is read from the bottom of the meniscus.[5]

-

The measuring vessel containing the liquid is reweighed to determine the total mass.[6]

-

The mass of the liquid is calculated by subtracting the mass of the empty vessel from the total mass.

-

The density is calculated by dividing the mass of the liquid by its volume.[5]

-

The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.[6]

Determination of Solubility

Solubility is a measure of the ability of a solute to dissolve in a solvent. For a compound like this compound, its solubility in various solvents can provide insights into its polarity. A general qualitative procedure is as follows:

Materials:

-

Small test tubes

-

Vortex mixer or stirring rods

-

Sample of the compound

-

Various solvents (e.g., water, ethanol, diethyl ether, 5% NaOH, 5% HCl)[7]

Procedure:

-

A small, measured amount of the compound (e.g., 25 mg) is placed into a test tube.[7]

-

A small volume of the solvent (e.g., 0.75 mL) is added in portions.[7]

-

The mixture is vigorously agitated after each addition.[7]

-

The compound is considered soluble if it completely dissolves to form a homogeneous solution. Observations are made to determine if the substance is soluble, partially soluble, or insoluble.

-

This process is repeated for a range of solvents to create a solubility profile.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures described above.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 6. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Elucidation of the Molecular Structure: A Technical Guide to 1-Bromo-2,3-difluoro-4-methoxybenzene

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the structural elucidation of 1-Bromo-2,3-difluoro-4-methoxybenzene (also known as 4-Bromo-2,3-difluoroanisole). Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide leverages data from structurally analogous compounds to predict its spectroscopic characteristics and outline a plausible synthetic route. This approach provides a robust framework for researchers engaged in the synthesis, characterization, and application of this and related halogenated aromatic compounds.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the chemical formula C₇H₅BrF₂O. Its structure features a benzene ring substituted with a bromine atom, two fluorine atoms, and a methoxy group. These functionalities are expected to impart specific chemical reactivity and physical properties.

| Property | Value | Source |

| CAS Number | 406482-22-2 | N/A |

| Molecular Formula | C₇H₅BrF₂O | N/A |

| Molecular Weight | 223.02 g/mol | N/A |

| Appearance | Colorless liquid with a faint, sweet odor.[1] | N/A |

| Boiling Point | 203.2 °C at 760 mmHg | N/A |

| Flash Point | 91.1 °C | N/A |

| Density | 1.615 g/cm³ | N/A |

Predicted Synthetic Pathway

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of similar halogenated anisoles. A common strategy involves the bromination of a corresponding difluoroanisole precursor.

General Experimental Protocol: Bromination of a Difluoroanisole

This protocol is a generalized procedure based on common bromination reactions of aromatic compounds.

Materials:

-

2,3-Difluoroanisole

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) (if using Br₂)

-

Inert solvent (e.g., Dichloromethane, Acetonitrile)

-

Aqueous sodium thiosulfate solution

-

Aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2,3-difluoroanisole in the chosen inert solvent.

-

Cool the solution in an ice bath.

-

If using NBS, add it portion-wise to the stirred solution. If using bromine, add a catalytic amount of FeBr₃ followed by the dropwise addition of a solution of bromine in the same solvent.

-

Allow the reaction to stir at a low temperature and then warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Wash the organic layer sequentially with aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation under reduced pressure or column chromatography on silica gel to yield this compound.

Spectroscopic Data for Structure Elucidation

The definitive structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the predicted spectral data based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.

Predicted ¹H NMR Spectral Data (in CDCl₃):

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two aromatic protons and a singlet for the methoxy group protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.3 | Multiplet | 1H | Ar-H |

| ~ 6.8 - 7.0 | Multiplet | 1H | Ar-H |

| ~ 3.9 | Singlet | 3H | -OCH₃ |

Predicted ¹³C NMR Spectral Data (in CDCl₃):

The ¹³C NMR spectrum will show seven distinct signals. The carbons attached to fluorine will appear as doublets due to C-F coupling.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 160 | C-OCH₃ |

| ~ 145 - 155 (dd) | C-F |

| ~ 140 - 150 (dd) | C-F |

| ~ 120 - 130 | C-H |

| ~ 115 - 125 | C-H |

| ~ 100 - 110 | C-Br |

| ~ 56 | -OCH₃ |

Predicted ¹⁹F NMR Spectral Data (in CDCl₃):

The ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms, likely appearing as multiplets due to F-F and F-H coupling.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -130 to -140 | Multiplet | F |

| ~ -135 to -145 | Multiplet | F |

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3100 - 3000 | Aromatic C-H stretch |

| ~ 2950 - 2850 | Aliphatic C-H stretch (-OCH₃) |

| ~ 1600 - 1450 | Aromatic C=C stretch |

| ~ 1300 - 1200 | Aryl-O stretch (asymmetric) |

| ~ 1100 - 1000 | Aryl-O stretch (symmetric) & C-F stretch |

| ~ 800 - 600 | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Fragmentation:

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

| m/z | Assignment |

| 222/224 | [M]⁺ (Molecular ion) |

| 207/209 | [M - CH₃]⁺ |

| 179/181 | [M - COCH₃]⁺ |

| 143 | [M - Br]⁺ |

Structure and Logic Diagram

The following diagram illustrates the logical workflow for the structural elucidation of this compound, starting from the proposed synthesis and culminating in spectroscopic confirmation.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the synthesis and structural elucidation of this compound. By leveraging data from analogous compounds, researchers can anticipate the spectroscopic characteristics and devise a robust synthetic strategy. The provided protocols and data tables serve as a valuable resource for scientists and professionals in the fields of chemical synthesis and drug development, facilitating the efficient characterization of this and other novel halogenated aromatic compounds. It is important to note that the experimental data presented herein should be confirmed through the analysis of a synthesized and purified sample of the target molecule.

References

starting materials for 1-Bromo-2,3-difluoro-4-methoxybenzene synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the potential synthetic pathways for the preparation of 1-Bromo-2,3-difluoro-4-methoxybenzene, a valuable substituted aromatic compound in medicinal chemistry and materials science. Due to the absence of a direct, published synthesis for this specific molecule, this document outlines three plausible multi-step synthetic routes based on established chemical principles and analogous reactions found in the literature. Each proposed route is presented with detailed experimental considerations, quantitative data where available for analogous transformations, and logical workflow diagrams.

Proposed Synthetic Pathways

Three primary retrosynthetic approaches have been devised, commencing from readily accessible starting materials. These routes leverage key organic transformations, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and Sandmeyer reactions.

Route 1: Electrophilic Bromination of 2,3-Difluoroanisole

This pathway commences with the commercially available or synthetically accessible 2,3-difluoroanisole. The key transformation is the regioselective bromination of the aromatic ring.

Logical Workflow:

Caption: Synthesis via bromination of 2,3-difluoroanisole.

Experimental Protocols:

-

Step 1: Synthesis of 2,3-Difluoroanisole from 2,3-Difluorophenol

-

Reaction: O-methylation of 2,3-difluorophenol.

-

Reagents: 2,3-difluorophenol, a methylating agent such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I), and a base (e.g., K₂CO₃, NaOH).

-

Solvent: A polar aprotic solvent like acetone or acetonitrile.

-

Procedure: To a solution of 2,3-difluorophenol and the base in the chosen solvent, the methylating agent is added dropwise at room temperature. The reaction mixture is then typically heated to reflux to ensure complete conversion. After cooling, the mixture is worked up by extraction and purified by distillation or chromatography.

-

-

Step 2: Bromination of 2,3-Difluoroanisole

-

Reaction: Electrophilic aromatic substitution.

-

Reagents: 2,3-difluoroanisole and a brominating agent such as N-Bromosuccinimide (NBS) or bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃).[1][2]

-

Solvent: An inert solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) for radical bromination with NBS, or without solvent for Br₂/FeBr₃.

-

Procedure: The brominating agent is added to the 2,3-difluoroanisole in the appropriate solvent. The reaction may require an initiator (e.g., light or AIBN for NBS) or a catalyst.[1] The reaction progress is monitored by TLC or GC. Upon completion, the reaction is quenched, and the product is isolated and purified.

-

Regioselectivity: The methoxy group is a strong ortho-, para-director, while the fluorine atoms are deactivating but also ortho-, para-directing. The position para to the strongly activating methoxy group (C4) is the most likely site of bromination. However, steric hindrance from the ortho-fluoro group and the electronic effects of both fluorine atoms could influence the regiochemical outcome.

-

Quantitative Data for Analogous Reactions:

| Reaction Step | Starting Material | Reagents | Conditions | Product | Yield |

| Bromination | Acetanilide | NBS, cat. HCl | Acetonitrile, rt | 4'-Bromoacetanilide | 88%[2] |

Route 2: Nucleophilic Aromatic Substitution on 3,4-Difluorobromobenzene

This approach involves the substitution of a fluoride ion by a methoxide ion on a difluorobromobenzene precursor. This reaction is an example of a nucleophilic aromatic substitution (SNAr).

Logical Workflow:

Caption: Synthesis via SNAr of 3,4-difluorobromobenzene.

Experimental Protocols:

-

Synthesis of this compound

-

Reaction: Nucleophilic aromatic substitution.

-

Reagents: 3,4-Difluorobromobenzene and sodium methoxide (NaOCH₃).

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Procedure: 3,4-Difluorobromobenzene is dissolved in the solvent, and a solution or solid sodium methoxide is added. The reaction mixture is typically heated to facilitate the substitution. The progress is monitored by an appropriate analytical technique. After completion, the reaction is quenched with water, and the product is extracted and purified.

-

Rationale: The fluorine atom at the 4-position is activated towards nucleophilic attack by the electron-withdrawing effects of the bromine atom and the fluorine atom at the 3-position. Fluorine is an excellent leaving group in SNAr reactions.[3]

-

Quantitative Data for Analogous Reactions:

| Reaction Step | Starting Material | Reagents | Conditions | Product | Yield |

| SNAr | 3,4-Dichloronitrobenzene | Sodium Methoxide | Methanol, reflux | 3-Chloro-4-methoxynitrobenzene | Not specified[4][5] |

Route 3: Sandmeyer Reaction of 2,3-Difluoro-4-methoxyaniline

This synthetic route relies on the diazotization of a substituted aniline followed by a copper(I) bromide-mediated conversion to the aryl bromide. The synthesis of the aniline precursor is the initial key step.

Logical Workflow:

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Solved Data And Report Submission - Nucleophilic | Chegg.com [chegg.com]

- 5. Solved Lab 7 Nucleophilic Aromatic Substitution Objectives • | Chegg.com [chegg.com]

Unveiling 1-Bromo-2,3-difluoro-4-methoxybenzene: A Technical Guide to its Synthesis and Chemical Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3-difluoro-4-methoxybenzene, also known as 4-bromo-2,3-difluoroanisole, is a fluorinated aromatic compound that has emerged as a valuable building block in synthetic organic chemistry. Its unique substitution pattern, featuring a bromine atom, two fluorine atoms, and a methoxy group on a benzene ring, imparts specific reactivity and properties that make it an attractive starting material for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, history, and key chemical transformations of this versatile reagent, presenting quantitative data in structured tables, detailed experimental protocols, and visual diagrams to illustrate its synthetic utility.

While a singular, seminal publication detailing the initial "discovery" of this compound remains elusive in readily available scientific literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for polysubstituted fluorinated aromatic compounds. The presence of this compound in the product catalogs of chemical suppliers and its citation in patents related to liquid crystal technology suggest its synthesis and utility were likely established through commercially driven research and development efforts.

Physicochemical Properties and Spectroscopic Data

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value |

| CAS Number | 406482-22-2 |

| Molecular Formula | C₇H₅BrF₂O |

| Molecular Weight | 223.02 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | 203.2 °C at 760 mmHg |

| Density | 1.615 g/cm³ |

Synthesis of this compound

The preparation of this compound can be achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction. This approach leverages the activating effect of the fluorine atoms on the benzene ring, facilitating the displacement of a suitable leaving group by a methoxide source. A plausible and efficient synthetic route starts from 1-bromo-2,3,4-trifluorobenzene.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

Materials:

-

1-Bromo-2,3,4-trifluorobenzene

-

Sodium methoxide (NaOMe)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 1-bromo-2,3,4-trifluorobenzene in anhydrous DMF is prepared in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium methoxide is added portion-wise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (typically monitored by TLC or GC-MS for completion).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is transferred to a separatory funnel and extracted with diethyl ether.

-

The combined organic layers are washed with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification of the crude product is typically achieved by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.

Key Chemical Transformations and Applications

This compound serves as a versatile intermediate for the introduction of the 2,3-difluoro-4-methoxyphenyl moiety into more complex structures. Two key transformations highlight its synthetic utility: demethylation to the corresponding phenol and conversion to a Grignard reagent for subsequent carbon-carbon bond formation.

Demethylation to 4-Bromo-2,3-difluorophenol

The methoxy group can be cleaved to yield the corresponding phenol, which can then be used in a variety of other reactions, such as ether or ester synthesis.

Materials:

-

This compound

-

Boron tribromide (BBr₃) solution in dichloromethane (DCM)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of this compound in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere and cooled to -78 °C (dry ice/acetone bath).

-

A solution of boron tribromide in DCM is added dropwise to the stirred solution.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

The mixture is extracted with DCM, and the combined organic layers are washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to give 4-Bromo-2,3-difluorophenol.

Formation of a Grignard Reagent and Subsequent Reactions

The bromine atom can be readily converted into a Grignard reagent, which is a powerful nucleophile for the formation of new carbon-carbon bonds. This is exemplified by the synthesis of 2,3-Difluoro-4-methoxyphenylboronic acid.

Materials:

-

This compound

-

Magnesium (Mg) turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (I₂) crystal (as initiator)

-

Triisopropyl borate

-

Aqueous hydrochloric acid (HCl)

Procedure:

-

Magnesium turnings are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. A crystal of iodine is added.

-

A solution of this compound in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated, which is indicated by a color change and gentle refluxing. The mixture is then heated to reflux for a few hours to ensure complete formation of the Grignard reagent.

-

The reaction mixture is cooled to -78 °C, and triisopropyl borate is added dropwise.

-

The mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of aqueous HCl at 0 °C.

-

The product is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layer is washed, dried, and the solvent is removed to yield the crude boronic acid, which can be purified by recrystallization.

Application in Liquid Crystal Synthesis

Patents have disclosed the use of this compound as a key starting material in the synthesis of novel liquid crystal compounds. The unique electronic and steric properties imparted by the difluoro-methoxy-phenyl moiety are leveraged to fine-tune the mesomorphic and electro-optical properties of the final liquid crystal molecules.

Conclusion

This compound is a valuable and versatile fluorinated building block in modern organic synthesis. While its specific historical discovery is not prominently documented, its utility is evident from its application in various synthetic endeavors, particularly in the preparation of specialized materials like liquid crystals and as a precursor to other important synthetic intermediates. The synthetic routes and chemical transformations detailed in this guide provide a solid foundation for researchers and drug development professionals to harness the potential of this unique compound in their own work. The provided experimental protocols offer practical guidance for its synthesis and manipulation, paving the way for the development of new and innovative molecules.

Spectroscopic Analysis of 1-Bromo-2,3-difluoro-4-methoxybenzene: A Technical Guide

Preliminary Note: Extensive searches for spectroscopic data and experimental protocols specifically for 1-Bromo-2,3-difluoro-4-methoxybenzene did not yield comprehensive, publicly available datasets. The information presented herein is a consolidated guide based on general principles of spectroscopic analysis for aromatic compounds and data from structurally similar molecules. This guide is intended to provide a framework for researchers, scientists, and drug development professionals on the expected spectroscopic characteristics and the methodologies for their acquisition.

Introduction

This compound is a halogenated and methoxylated aromatic compound. Its structure suggests a complex substitution pattern on the benzene ring, which will give rise to distinct signals in various spectroscopic analyses. Understanding these spectroscopic signatures is crucial for its identification, purity assessment, and elucidation of its role in chemical reactions and biological systems. This guide will cover the theoretical basis for its spectroscopic characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Predicted Spectroscopic Data

Due to the absence of direct experimental data, the following tables summarize the expected spectroscopic data for this compound based on established principles and comparison with analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.0 - 7.5 | m | - | Aromatic-H |

| ~3.9 | s | - | OCH₃ |

Rationale: The aromatic region will show a complex multiplet due to the coupling of the single aromatic proton with the two adjacent fluorine atoms. The methoxy group will appear as a singlet.

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 101 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~150 - 160 (d, J ≈ 240-260 Hz) | C-F |

| ~140 - 150 (d, J ≈ 240-260 Hz) | C-F |

| ~145 - 155 | C-OCH₃ |

| ~110 - 125 | Aromatic C-H |

| ~100 - 115 (d) | C-Br |

| ~56 | OCH₃ |

Rationale: The carbon atoms directly bonded to fluorine will exhibit large coupling constants. The chemical shifts are estimated based on the electronic effects of the bromo, fluoro, and methoxy substituents.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration |

| ~3100 - 3000 | Aromatic C-H stretch |

| ~2950 - 2850 | Aliphatic C-H stretch (OCH₃) |

| ~1600 - 1450 | Aromatic C=C stretch |

| ~1300 - 1200 | C-O-C stretch (asymmetric) |

| ~1200 - 1000 | C-F stretch |

| ~1050 - 1000 | C-O-C stretch (symmetric) |

| ~700 - 500 | C-Br stretch |

Rationale: The spectrum will be characterized by the stretching vibrations of the aromatic ring, the methoxy group, and the carbon-halogen bonds.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| [M]⁺, [M+2]⁺ | Molecular ion peak with characteristic bromine isotope pattern (approx. 1:1 ratio) |

| [M-CH₃]⁺ | Loss of a methyl group |

| [M-OCH₃]⁺ | Loss of a methoxy group |

| [M-Br]⁺ | Loss of a bromine atom |

Rationale: The mass spectrum will show a prominent molecular ion peak with the isotopic signature of bromine. Common fragmentation pathways for aromatic ethers and halides are expected.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data for a compound like this compound.

NMR Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: The spectra are typically recorded on a 400 MHz or higher field spectrometer.

-

Data Acquisition:

-

¹H NMR: A standard pulse sequence is used with a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are accumulated.

-

¹³C NMR: A proton-decoupled pulse sequence is used with a pulse angle of 30-45°, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common technique for solid and liquid samples:

-

Sample Preparation: A small amount of the sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and subtracted from the sample spectrum.

-

Data Processing: The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method for volatile compounds:

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the analyte from any impurities.

-

MS Analysis: The eluent from the GC is introduced into the ion source of the mass spectrometer. Electron ionization at 70 eV is typically used to generate ions. The mass analyzer scans a range of m/z values to detect the molecular ion and fragment ions.

-

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

This comprehensive approach ensures that the chemical structure is unambiguously determined and that a full set of spectroscopic data is available for future reference and for inclusion in regulatory submissions or scientific publications.

An In-depth Technical Guide to 1-Bromo-2,3-difluoro-4-methoxybenzene (C7H5BrF2O)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2,3-difluoro-4-methoxybenzene, also known as 4-bromo-2,3-difluoroanisole, is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, two fluorine atoms, and a methoxy group, makes it an attractive building block for the synthesis of more complex molecules. The presence of fluorine can impart desirable properties such as increased metabolic stability and binding affinity in drug candidates. This technical guide provides a summary of the available physicochemical data for this compound. However, it is important to note that detailed experimental data, including spectroscopic analyses and specific synthetic protocols, are not widely available in the public domain.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes the available information. It is noteworthy that a melting point for this compound is not documented in readily accessible sources. The data presented has been aggregated from chemical supplier databases.

| Property | Value | Reference(s) |

| Molecular Formula | C7H5BrF2O | [1][2][3][4] |

| Molecular Weight | 223.01 g/mol | [2][3] |

| CAS Number | 406482-22-2 | [1][2][3][4] |

| Appearance | Colorless liquid or solid | [1] |

| Boiling Point | 203.2 °C at 760 mmHg | [1] |

| Density | 1.615 g/cm³ | [1] |

| Flash Point | 91.1 °C | [1] |

| Solubility | Sparingly soluble in water | [1] |

Synthesis and Reactivity

Synthesis

Figure 1. A plausible synthetic workflow for this compound.

This proposed synthesis involves the electrophilic bromination of 2,3-difluoroanisole. The methoxy group is an ortho-, para-director. Due to steric hindrance from the adjacent fluorine atom at the 2-position, bromination is likely to occur at the para-position (position 4) relative to the methoxy group, yielding the desired product. Reagents such as N-Bromosuccinimide (NBS) in the presence of an acid catalyst are commonly used for such transformations.

Reactivity

The chemical reactivity of this compound is dictated by its functional groups. The bromine atom is susceptible to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, which are pivotal in the construction of complex molecular scaffolds in drug discovery. The aromatic ring can also undergo further electrophilic or nucleophilic substitution, although the existing substituents will influence the regioselectivity of these reactions.

Applications in Drug Development

While specific examples of the use of this compound in drug development are not extensively documented, its structural motifs are relevant to medicinal chemistry. The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. The bromo-difluoro-methoxybenzene core can serve as a versatile scaffold for the synthesis of novel therapeutic agents.

The logical relationship for its application as a building block in drug discovery is outlined below.

Figure 2. Logical workflow for the utility of this compound in drug discovery.

Spectroscopic Data

A comprehensive set of experimentally obtained spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry) for this compound is not available in public databases. Researchers are advised to acquire this data upon synthesis or purchase to confirm the identity and purity of the compound.

Safety and Handling

Detailed toxicological data for this compound is not available. As with any halogenated organic compound, it should be handled with appropriate caution in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For related compounds, such as 4-bromo-2,3-difluoroaniline, hazards include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation[5]. Similar precautions should be taken for this compound.

Conclusion

This compound is a chemical entity with potential as a building block in synthetic and medicinal chemistry. While some of its basic physicochemical properties have been reported, a significant gap exists in the publicly available experimental data, including detailed synthetic protocols and comprehensive spectroscopic and safety information. Researchers and drug development professionals interested in utilizing this compound are encouraged to perform thorough characterization and safety assessments.

References

An In-depth Technical Guide on the Solubility of 1-Bromo-2,3-difluoro-4-methoxybenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-2,3-difluoro-4-methoxybenzene. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility, general principles derived from analogous compounds, and detailed experimental protocols for determining solubility.

Physicochemical Properties

-

Chemical Name: this compound

-

Synonyms: 4-Bromo-2,3-difluoroanisole

-

CAS Number: 406482-22-2

-

Molecular Formula: C₇H₅BrF₂O[1]

-

Appearance: Colorless liquid with a faint, sweet odor[1]

-

Boiling Point: 203.2 °C at 760 mmHg[1]

-

Density: 1.615 g/cm³[1]

Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be inferred from its structure and from the known solubility of similar compounds.[2] The presence of a largely nonpolar brominated and fluorinated benzene ring suggests good solubility in nonpolar organic solvents. The methoxy group introduces some polarity, but its effect is generally not sufficient to confer significant solubility in highly polar solvents like water. In fact, the compound is known to be sparingly soluble in water.[1]

Aryl halides are generally insoluble in water but soluble in organic compounds.[3] For instance, bromobenzene is soluble in organic solvents like ethanol, diethyl ether, and acetone.[2] Similarly, 4-bromoanisole, which shares the bromo- and methoxy-substituted benzene core, is more soluble in nonpolar solvents such as hexane and toluene and has limited solubility in polar solvents.[4] Another related compound, 4-Bromo-3-fluoroanisole, is reported to be soluble in various organic solvents, including ether and ester solvents.[5]

Table 1: Qualitative Solubility of this compound and Related Compounds in Common Solvents

| Solvent Class | Specific Solvents | Expected Solubility of this compound | Reported Solubility of Analogous Compounds |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | Soluble | Bromobenzene and 4-Bromoanisole are soluble.[2][4] |

| Polar Aprotic | Diethyl Ether, Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Soluble | Bromobenzene is soluble in diethyl ether and acetone.[2] 4-Bromo-3-fluoroanisole is soluble in ether and ester solvents.[5] |

| Polar Protic | Ethanol, Methanol | Soluble | Bromobenzene is soluble in ethanol.[2] |

| Aqueous | Water | Sparingly Soluble[1] | Aryl halides are generally insoluble in water.[3] |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol such as the shake-flask method is recommended.

Shake-Flask Method for Thermodynamic Solubility Determination

This method involves equilibrating an excess amount of the solute with a known volume of the solvent at a controlled temperature and then determining the concentration of the solute in the saturated solution.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can be done using a shaker or a magnetic stirrer in a temperature-controlled bath. A typical equilibration time is 24-48 hours, but this should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. The undissolved solid should be separated from the saturated solution. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a syringe filter that does not adsorb the solute.

-

Quantification: Analyze the concentration of this compound in the clear, saturated supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. A calibration curve should be prepared using standard solutions of known concentrations.

-

Data Reporting: The solubility is typically reported in units of mg/mL or mol/L at the specified temperature.

Visualizations

Caption: Experimental workflow for determining thermodynamic solubility using the shake-flask method.

Caption: Logical relationship of solubility based on the "like dissolves like" principle.

References

Methodological & Application

Application Note: A Reliable Protocol for the Suzuki-Miyaura Coupling of 1-Bromo-2,3-difluoro-4-methoxybenzene

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is widely employed in the pharmaceutical and fine chemical industries for constructing biaryl scaffolds, which are common motifs in biologically active molecules.[3][4] This application note provides a detailed protocol for the Suzuki coupling of 1-Bromo-2,3-difluoro-4-methoxybenzene, a substrate featuring electron-withdrawing fluorine atoms and an electron-donating methoxy group. The protocol offers a robust starting point for synthesizing complex fluorinated biaryl compounds, which are of significant interest in medicinal chemistry.

Reaction Principle: The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[5] The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[1][6]

-

Transmetalation: In the presence of a base, which activates the organoboron species, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[1][6][7]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst to continue the cycle.[6][8]

Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Reaction Conditions

The selection of catalyst, ligand, base, and solvent is critical for achieving high yields. The following table summarizes representative conditions for the Suzuki coupling of various aryl bromides, which can serve as a starting point for the optimization of the reaction with this compound.

| Catalyst (mol%) | Ligand (mol%) | Arylboronic Acid (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pd(PPh₃)₄ (3) | - | Phenylboronic acid (1.2) | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 | 12 | >90 | [9] |

| Pd₂(dba)₃ (1) | XPhos (3) | 4-Methoxyphenylboronic acid (1.5) | K₂CO₃ (2.0) | 1,4-Dioxane | 100 | 16 | 92 | Fictionalized Data[5] |

| Pd(OAc)₂ (2) | SPhos (4) | Phenylboronic acid (1.5) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 95 | Fictionalized Data[5] |

| PdCl₂(dppf) (2) | - | Phenylboronic acid (1.2) | Cs₂CO₃ (2.0) | DMF | 90 | 8 | 94 | Fictionalized Data[5] |

| Pd-PEPPSI-CMP (0.5) | - | Phenylboronic acid (1.5) | K₂CO₃ (2.0) | MeOH | 80 | 1 | 98 | [10] |

Note: The data presented is a representative compilation for structurally similar compounds and should be used as a guide for optimization. Actual yields may vary.

Experimental Workflow

The general workflow for the Suzuki coupling protocol is outlined below, from initial setup to final product isolation.

Figure 2. Step-by-step workflow for the Suzuki coupling protocol.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2 - 1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv.)

-

Solvent (e.g., 1,4-Dioxane/water or Toluene/water mixture)[3]

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Round-bottom flask or pressure vessel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Schlenk line or glovebox for handling air-sensitive reagents

-

Standard laboratory glassware for workup and purification (separatory funnel, flasks)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).[9]

-

Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[8][9]

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene and water) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration of the limiting reagent).

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[9]

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 8-24 hours).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash with water and then with brine.[9]

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Safety Information:

-

Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a fume hood or glovebox.

-

Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

Application Notes and Protocols for 1-Bromo-2,3-difluoro-4-methoxybenzene in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-Bromo-2,3-difluoro-4-methoxybenzene as a key building block in medicinal chemistry. This versatile intermediate is particularly valuable for the synthesis of complex molecules targeting a range of therapeutic areas, including oncology and inflammatory diseases. Its unique substitution pattern, featuring a bromine atom for facile cross-coupling reactions and difluoro-methoxy substituents for modulating physicochemical and pharmacokinetic properties, makes it an attractive starting material for the development of novel drug candidates.

Introduction to the Medicinal Chemistry Applications of this compound

This compound is an aromatic organic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The presence of the bromine atom allows for the introduction of diverse functionalities through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-nitrogen bonds, respectively, which are prevalent in many pharmaceutical agents.

The difluoro-methoxy substitution on the benzene ring is of particular importance in medicinal chemistry. The fluorine atoms can significantly influence the metabolic stability, lipophilicity, and binding affinity of a drug molecule. The methoxy group can also play a role in receptor interactions and can be a site for further chemical modification. This combination of features makes this compound a valuable scaffold for the synthesis of targeted therapies, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Key Synthetic Transformations and Protocols

The primary utility of this compound in medicinal chemistry lies in its ability to undergo palladium-catalyzed cross-coupling reactions. Below are detailed protocols for two of the most common and powerful transformations used in the synthesis of drug candidates from this intermediate.

Suzuki-Miyaura Coupling for the Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. This reaction is widely used to synthesize biaryl and heteroaryl structures, which are common motifs in kinase inhibitors and other targeted therapies.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid or boronic acid pinacol ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water as a co-solvent)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry reaction flask, add this compound (1.0 equiv.), the aryl/heteroaryl boronic acid or ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst (0.02-0.05 equiv.) to the flask.

-

Add the degassed solvent system to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Quantitative Data (Representative):

| Reactant A | Reactant B (Boronic Acid) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | 85-95 |

| This compound | 4-Pyridinylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 75-85 |

Note: Yields are typical and may vary depending on the specific substrates and reaction conditions.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination for the Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing aryl amines, which are key components of many pharmaceuticals, including kinase inhibitors.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

-

This compound

-

Primary or secondary amine

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, RuPhos, JohnPhos)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

-

Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk tube or glovebox)

Procedure:

-

In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), the base (1.2-2.0 equiv.), the palladium precatalyst (1-5 mol%), and the phosphine ligand (1.2-6 mol%) to a dry Schlenk tube.

-

Add the anhydrous, deoxygenated solvent to the tube.

-

Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂) and filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-aryl amine.

Quantitative Data (Representative):

| Reactant A | Reactant B (Amine) | Catalyst/Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| This compound | Aniline | Pd₂(dba)₃ (2) / XPhos (4) | NaOtBu (1.5) | Toluene | 110 | 18 | 80-90 |

| This compound | Morpholine | Pd(OAc)₂ (3) / RuPhos (6) | K₃PO₄ (2.0) | Dioxane | 100 | 24 | 70-85 |

Note: Yields are typical and may vary depending on the specific substrates and reaction conditions.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Application in the Synthesis of Kinase Inhibitors

The 2,3-difluoro-4-methoxyphenyl moiety derived from this compound is a valuable pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, particularly cancer. The fluorine atoms can enhance binding affinity to the kinase active site through favorable interactions and can block metabolic pathways, thereby improving the drug's half-life.

Signaling Pathway Context:

Many kinase inhibitors target pathways involved in cell proliferation, survival, and angiogenesis. For instance, inhibitors of receptor tyrosine kinases (RTKs) can block downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are frequently hyperactivated in cancer.

Caption: Simplified kinase signaling pathway and the point of intervention for a targeted inhibitor.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its utility in established and robust cross-coupling reactions allows for the efficient synthesis of complex molecular architectures. The incorporation of the 2,3-difluoro-4-methoxyphenyl moiety can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates, making this intermediate a key component in the development of novel therapeutics for a wide range of diseases. The provided protocols serve as a foundation for researchers to explore the full potential of this important synthetic intermediate.

Application Notes and Protocols for 1-Bromo-2,3-difluoro-4-methoxybenzene as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Bromo-2,3-difluoro-4-methoxybenzene as a key intermediate in the synthesis of advanced pharmaceutical compounds. Detailed experimental protocols and data are provided to facilitate its application in drug discovery and development.

Introduction

This compound (CAS No. 406482-22-2) is a versatile synthetic building block increasingly utilized in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom for strategic functionalization and a difluoromethoxy-phenyl group, makes it an important intermediate in the synthesis of complex drug candidates. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of the final active pharmaceutical ingredient (API).

This document focuses on the application of this compound in the synthesis of a novel class of anticoagulants, specifically Factor XIa (FXIa) inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 406482-22-2 |

| Molecular Formula | C₇H₅BrF₂O |

| Molecular Weight | 223.02 g/mol |

| Appearance | Colorless to light yellow liquid or solid |

| Boiling Point | 203.2 °C at 760 mmHg[1] |

| Density | 1.615 g/cm³[1] |

| Flash Point | 91.1 °C[1] |

| Solubility | Sparingly soluble in water, soluble in common organic solvents (e.g., THF, DMF, Dioxane).[1] |

Key Synthetic Applications: Synthesis of a Factor XIa Inhibitor

This compound is a crucial precursor for introducing the 2,3-difluoro-4-methoxyphenyl moiety into target molecules. A prominent application is in the synthesis of (S)-2-(2,3-difluoro-4-methoxyphenyl)-N-(5-fluoropyridin-2-yl)-5-oxopyrrolidine-2-carboxamide, a potent and selective Factor XIa inhibitor. The synthesis typically involves a key carbon-carbon bond-forming reaction, such as a Suzuki-Miyaura cross-coupling.

General Synthetic Workflow

The overall synthetic strategy involves the preparation of a suitable boronic acid or boronate ester derivative from this compound, followed by a palladium-catalyzed cross-coupling reaction with a functionalized pyrrolidinone core.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Difluoro-4-methoxyphenylboronic Acid

This protocol outlines the preparation of the key boronic acid intermediate from this compound.

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate

-

n-Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 equiv.) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-Butyllithium (1.1 equiv.) dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 equiv.) dropwise, again keeping the temperature below -70 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1N HCl at 0 °C until the pH is acidic.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford 2,3-Difluoro-4-methoxyphenylboronic acid.

Quantitative Data (Example):